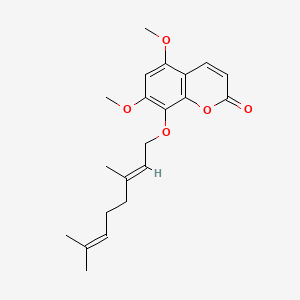

8-Geranyloxy-5,7-dimethoxycoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

8-[(2E)-3,7-dimethylocta-2,6-dienoxy]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-14(2)7-6-8-15(3)11-12-25-21-18(24-5)13-17(23-4)16-9-10-19(22)26-20(16)21/h7,9-11,13H,6,8,12H2,1-5H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGXRHHXLABPNI-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Occurrence and Isolation of 8-Geranyloxy-5,7-dimethoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Geranyloxy-5,7-dimethoxycoumarin is a naturally occurring geranyloxycoumarin that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and quantitative data on its biological efficacy. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound is predominantly found in plant species belonging to the Rutaceae family. Its presence has been identified in various parts of these plants, including the peels of citrus fruits.

Table 1: Natural Sources of this compound

| Plant Species | Family | Part of Plant |

| Toddalia asiatica (L.) Lam.[1] | Rutaceae | Not specified |

| Citrus limon (Lemon)[2] | Rutaceae | Peels |

| Citrus aurantiifolia (Lime) | Rutaceae | Peel |

Isolation and Purification Methodologies

The isolation of this compound from its natural plant sources typically involves a multi-step process encompassing initial extraction followed by chromatographic purification.

Experimental Protocol 1: General Isolation from Plant Material

This protocol outlines a standard procedure for the extraction and isolation of 8-geranyloxycoumarins from plant matter.[3]

1. Preliminary Preparation and Extraction:

-

Plant Material Preparation: The plant material (e.g., peels, leaves) is first dried and then ground into a coarse powder to increase the surface area for solvent extraction.

-

Maceration/Percolation:

-

The powdered plant material is submerged in methanol (B129727) at a solid-to-liquid ratio of 1:10 (w/v).[3]

-

The mixture is allowed to stand at room temperature for 3-5 days with occasional agitation to ensure thorough extraction.[3]

-

Alternatively, percolation can be employed, where the solvent is slowly passed through the plant material.[3]

-

-

Concentration: The resulting extract is collected and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.[3]

2. Chromatographic Purification:

A sequential chromatographic approach is essential to isolate the target compound with high purity.

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used.[3]

-

Procedure:

-

A slurry of silica gel in a non-polar solvent (e.g., 100% petroleum ether) is prepared and packed into a glass column.[3]

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

The column is then eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., petroleum ether to ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

-

-

Preparative Thin-Layer Chromatography (pTLC):

-

Stationary Phase: Silica gel plates are utilized.

-

Procedure:

-

The fraction containing the target compound is dissolved in a minimal amount of a volatile solvent.[3]

-

The solution is applied as a narrow band onto the pTLC plate.[3]

-

The plate is developed in a chromatography chamber saturated with an appropriate mobile phase.[3]

-

The separated bands are visualized under UV light (254 nm and/or 365 nm).[3]

-

The band corresponding to this compound is scraped from the plate and the compound is eluted from the silica gel with a suitable solvent.[3]

-

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

For further purification, HSCCC can be employed. A two-phase solvent system such as petroleum ether-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v) has been reported to be effective.[3]

-

References

8-Geranyloxy-5,7-dimethoxycoumarin: A Technical Guide on Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Geranyloxy-5,7-dimethoxycoumarin is a natural product belonging to the geranyloxycoumarin class of organic compounds.[1] These compounds are characterized by a core coumarin (B35378) structure substituted with a geranyloxy group. This compound has been identified in plants such as Toddalia asiatica.[1] While specific research on this particular molecule is limited, the broader class of geranyloxycoumarins and related dimethoxycoumarins has garnered significant scientific interest for a range of biological activities. This guide synthesizes the available data on structurally similar compounds to provide insights into the potential therapeutic properties of this compound and to outline established experimental protocols for its investigation.

Potential Biological Activities

Direct experimental data on the biological effects of this compound is not extensively documented in current literature. However, based on the activities of closely related analogues, its potential in several therapeutic areas can be inferred.

Anticancer and Cytotoxic Potential

The anticancer activity is a well-documented property of many coumarin derivatives. Studies on analogues of this compound suggest it may possess cytotoxic properties against various cancer cell lines.

-

Structural Analogues' Activity: A study on coumarins isolated from Citrus aurantiifolia peel evaluated the cytotoxic activity of several related compounds against the MCF-7 breast cancer cell line.[2] Notably, 8-geranyloxypsoralen, which shares the 8-geranyloxy (B15478889) substitution pattern, displayed cytotoxic activity.[2] The same study found that 5-geranyloxy-7-methoxycoumarin also exhibited cytotoxicity.[2] Another study demonstrated that 5-geranyloxy-7-methoxycoumarin induces apoptosis in human neuroblastoma SH-SY5Y cells and colon cancer (SW480) cells.[3]

-

Structure-Activity Relationship (SAR): Research indicates that the position of the geranyloxy group is critical for cytotoxic efficacy.[2] Compounds with the geranyloxy group at the C5 position showed higher activity against MCF-7 cells than the analogue with the substitution at the C8 position, suggesting that this compound might have moderate activity.[2]

Anti-inflammatory Properties

Coumarins are widely investigated for their anti-inflammatory effects.[4] The mechanism often involves the modulation of key inflammatory signaling pathways.

-

Inferred Mechanisms: Many coumarin derivatives exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[4][5] This is often achieved by suppressing the activation of transcription factors like NF-κB and signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[5][6][7] For instance, the related compound 7,8-dimethoxycoumarin (B190902) was shown to attenuate the expression of IL-6, IL-8, and CCL2/MCP-1 in TNF-α-treated cells by targeting these pathways.[7] The geranyl moiety itself has also been associated with anti-inflammatory and antioxidant activities, potentially reducing inflammatory cytokines and oxidative stress factors.[8]

Other Potential Activities

-

Antiadipogenic Effects: The closely related 5-geranyloxy-7-methoxycoumarin has been identified as an antiadipogenic constituent in lemon peels, showing an ability to lower triglycerides in 3T3-L1 adipocytes.[9][10] This suggests a potential role for this compound in obesity and metabolic disorder research.

-

Photobiological and Genotoxic Activity: The parent compound, 5,7-dimethoxycoumarin, has been reported to have photobiological activity, including lethal photosensitization and the induction of sister chromatid exchanges in hamster cells.[11] Other related dihydroxycoumarins have shown weak genotoxic activity in various assays.[12]

Quantitative Data from Structurally Related Compounds

As quantitative data for this compound is not available, this section summarizes the IC₅₀ and LD₅₀ values for its structural analogues to provide a benchmark for future studies.

Table 1: Cytotoxic Activity of Geranyloxycoumarin Analogues

| Compound | Cell Line | Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 5-Geranyloxypsoralen | MCF-7 (Breast Cancer) | MTT | IC₅₀ | 138.51 ± 14.44 µg/mL | [2] |

| 5-Geranyloxy-7-methoxycoumarin | MCF-7 (Breast Cancer) | MTT | IC₅₀ | 204.69 ± 22.91 µg/mL | [2] |

| 8-Geranyloxypsoralen | MCF-7 (Breast Cancer) | MTT | IC₅₀ | 478.15 ± 34.85 µg/mL | [2] |

| Bergamottin | SH-SY5Y (Neuroblastoma) | MTT | IC₅₀ | 36.8 ± 3.8 µM | [13] |

| 5-Geranyloxy-7-methoxycoumarin | SH-SY5Y (Neuroblastoma) | MTT | IC₅₀ | 46.9 ± 5.47 µM | [13] |

| Acetoxycoumarin Derivative 5 | A549 (Lung Cancer) | Crystal Violet | LD₅₀ | 89.3 µM | [14] |

| Acetoxycoumarin Derivative 7 | A549 (Lung Cancer) | Crystal Violet | LD₅₀ | 48.1 µM | [14] |

| Acetoxycoumarin Derivative 7 | CRL 1548 (Liver Cancer) | Crystal Violet | LD₅₀ | 45.1 µM |[14] |

Experimental Protocols

The following are detailed methodologies for key assays used to evaluate the biological activities of coumarin derivatives. These protocols can be adapted for the investigation of this compound.

Protocol for Anticancer Activity Assessment: MTT Assay

This colorimetric assay is widely used to assess cell viability and determine the cytotoxic effects of compounds.

-

Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC₅₀).

-

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

-

Materials:

-

This compound stock solution (e.g., in DMSO).

-

Human cancer cell lines (e.g., MCF-7, A549, SH-SY5Y).

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C with 5% CO₂ to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using dose-response curve analysis software.

-

Protocol for Anti-inflammatory Activity Assessment: NF-κB Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

-

Objective: To quantify the ability of a compound to inhibit NF-κB activation.

-

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing NF-κB binding sites. When NF-κB is activated by a stimulus (like TNF-α or LPS), it binds to the promoter and drives the expression of the reporter protein, which can be quantified.

-

Materials:

-

A stable cell line transfected with an NF-κB reporter construct (e.g., HEK293-NF-κB-luc).

-

This compound stock solution.

-

Inflammatory stimulus (e.g., TNF-α or LPS).

-

Luciferase assay reagent.

-

96-well white, clear-bottom plates.

-

Luminometer.

-

-

Procedure:

-

Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to attach overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells to activate the NF-κB pathway. Include appropriate controls (unstimulated, stimulated vehicle-treated).

-

Incubation: Incubate the plate for 6-8 hours.

-

Lysis and Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Analysis: Normalize the luciferase signal to cell viability (which can be measured in a parallel plate via MTT or another viability assay). Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.

-

Signaling Pathways and Visualizations

Apoptotic Pathway Induced by Related Coumarins

Based on studies of 5-geranyloxy-7-methoxycoumarin, a potential mechanism of cytotoxicity is the induction of the intrinsic apoptotic pathway.[13] This involves the modulation of Bcl-2 family proteins and the activation of caspases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Coumarins from Citrus aurantiifolia (Christm.) Swingle Peel with Potential Cytotoxic Activity Against MCF-7 Breast Cancer Cell Line: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 7-Geranyloxy-5-methoxycoumarin [smolecule.com]

- 4. Molecular Mechanisms of Anti-Inflammatory Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of 5-Geranyloxy-7-Methoxy-Coumarin as Antiadipogenic Constituent of Peels From Citrus limon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photobiological activity of 5,7-dimethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bergamottin and 5-Geranyloxy-7-methoxycoumarin Cooperate in the Cytotoxic Effect of Citrus bergamia (Bergamot) Essential Oil in Human Neuroblastoma SH-SY5Y Cell Line [mdpi.com]

- 14. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 8-Geranyloxy-5,7-dimethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 8-Geranyloxy-5,7-dimethoxycoumarin, a naturally occurring coumarin (B35378) that has garnered interest for its potential biological activities. This document outlines a plausible and scientifically supported two-stage synthetic pathway, commencing with the formation of the key intermediate, 8-hydroxy-5,7-dimethoxycoumarin, followed by its subsequent O-geranylation. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the replication and further investigation of this compound in a research and development setting.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-stage process. The initial stage focuses on the construction of the coumarin core with the requisite hydroxyl and methoxy (B1213986) functional groups at positions C8, C5, and C7, respectively. The second stage involves the attachment of the geranyl moiety to the C8 hydroxyl group via an ether linkage.

Caption: Overall synthetic workflow.

II. Stage 1: Synthesis of 8-hydroxy-5,7-dimethoxycoumarin

A plausible synthetic route could involve the following transformations:

-

Selective Protection: Protection of the more reactive hydroxyl groups of 2,3,4-trihydroxybenzaldehyde (B138039).

-

Methylation: Methylation of the remaining free hydroxyl groups to introduce the C5 and C7 methoxy groups.

-

Deprotection: Selective deprotection to reveal the C8 hydroxyl group.

-

Coumarin Ring Formation: Reaction of the resulting aldehyde with a suitable reagent, such as diethyl malonate, under basic conditions (e.g., Perkin or Knoevenagel condensation), followed by decarboxylation to form the coumarin ring.

Due to the lack of a specific published procedure with quantitative data for this precursor, researchers should rely on analogous transformations reported for other polysubstituted coumarins and optimize the reaction conditions accordingly.

III. Stage 2: O-Geranylation of 8-hydroxy-5,7-dimethoxycoumarin

The attachment of the geranyl group to the C8 hydroxyl function of the coumarin precursor is achieved via a Williamson ether synthesis. This reaction involves the nucleophilic attack of the deprotonated hydroxyl group on geranyl bromide.

Caption: O-Geranylation experimental workflow.

Experimental Protocol: O-Geranylation

This protocol is adapted from general procedures for the O-alkylation of hydroxycoumarins.

Materials:

-

8-hydroxy-5,7-dimethoxycoumarin

-

Geranyl bromide

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Anhydrous acetone or dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 8-hydroxy-5,7-dimethoxycoumarin (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide.

-

Add geranyl bromide (1.2-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (for acetone) or maintain at a suitable temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Quantitative Data (Exemplary)

The following table presents exemplary quantitative data based on similar O-alkylation reactions of hydroxycoumarins found in the literature. Actual results may vary depending on the specific reaction conditions and the purity of the precursor.

| Parameter | Value | Reference |

| Reactants | ||

| 8-hydroxy-5,7-dimethoxycoumarin | 1.0 eq | - |

| Geranyl Bromide | 1.2 - 1.5 eq | [1] |

| Base (K₂CO₃) | 2.0 - 3.0 eq | [1] |

| Reaction Conditions | ||

| Solvent | Acetone | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 6 - 24 h (TLC monitored) | [1] |

| Yield | ||

| Expected Yield | 60 - 85% | Based on analogous reactions |

IV. Characterization of this compound

While a specific publication detailing the complete synthesis and characterization of this compound is not available, a phytochemical study has reported its isolation and spectroscopic analysis.[2] Researchers should aim to obtain analytical data consistent with the proposed structure.

Expected Analytical Data:

-

¹H NMR: Resonances corresponding to the geranyl moiety (vinyl protons, methyl groups, and methylene (B1212753) groups) and the coumarin core (aromatic protons and methoxy groups).

-

¹³C NMR: Carbon signals for the geranyl side chain and the substituted coumarin skeleton.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₂₁H₂₆O₅.

V. Conclusion

The synthesis of this compound is a feasible endeavor for researchers in drug discovery and medicinal chemistry. While the synthesis of the 8-hydroxy-5,7-dimethoxycoumarin precursor may require a multi-step, optimized approach, the subsequent O-geranylation is a standard and generally high-yielding reaction. This guide provides a solid foundation for the chemical synthesis of this promising natural product, enabling further investigation into its biological properties. It is recommended that researchers consult the cited literature for analogous reactions to refine the experimental conditions for the synthesis of the precursor.

References

8-Geranyloxy-5,7-dimethoxycoumarin: A Technical Guide to its Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Geranyloxy-5,7-dimethoxycoumarin is a naturally occurring coumarin (B35378) derivative that has garnered interest within the scientific community for its potential therapeutic applications. While direct and extensive research on this specific molecule is still emerging, a compelling hypothesis regarding its mechanism of action can be formulated based on the well-documented biological activities of structurally similar coumarins. This technical guide synthesizes the available data to present a plausible mechanism of action for this compound, focusing on its anticipated anti-inflammatory and anticancer properties. The proposed mechanism centers on the modulation of key cellular signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are pivotal in regulating inflammation and cell survival.

Hypothesized Core Mechanisms of Action

The primary hypothesized mechanisms of action for this compound are twofold:

-

Anticancer Activity via Apoptosis Induction: It is proposed that this compound induces programmed cell death (apoptosis) in cancer cells. This is likely achieved through the modulation of the MAPK signaling cascade, leading to the activation of pro-apoptotic proteins and the cell cycle arrest.

-

Anti-inflammatory Effects via Cytokine Suppression: The compound is hypothesized to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition is expected to lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

Quantitative Data on Related Coumarin Derivatives

To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes the inhibitory concentrations (IC50) and other relevant metrics for structurally analogous compounds.

| Compound | Cell Line/Target | Activity | Value | Reference |

| 5-Geranyloxy-7-methoxycoumarin | SW-480 (Colon Cancer) | Proliferation Inhibition | 67% at 25 µM | [1] |

| 5-Geranyloxy-7-methoxycoumarin | MCF-7 (Breast Cancer) | Cytotoxicity (IC50) | 204.69 ± 22.91 µg/mL | [2] |

| 8-Geranyloxypsoralen | MCF-7 (Breast Cancer) | Cytotoxicity (IC50) | 478.15 ± 34.85 µg/mL | [2] |

| 8-Alkyloxy-furanocoumarin analogues | CYP3A4 Enzyme | Inhibition (IC50) | 0.78 ± 0.11 to 3.93 ± 0.53 µM | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in validating the hypothesized mechanism of action of this compound. These protocols are based on established methods used for studying similar compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., SW-480, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis and distinguish it from necrosis.

-

Methodology:

-

Cells are seeded in 6-well plates and treated with this compound at the determined IC50 concentration for 24 hours.

-

Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the MAPK and NF-κB pathways.

-

Methodology:

-

Cells are treated with the compound for a specified time.

-

Total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-IκBα, total IκBα, NF-κB p65, Bcl-2, Bax, Caspase-3, and β-actin as a loading control).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizing the Hypothesized Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which this compound is hypothesized to act.

References

- 1. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumarins from Citrus aurantiifolia (Christm.) Swingle Peel with Potential Cytotoxic Activity Against MCF-7 Breast Cancer Cell Line: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential of 8-Geranyloxy-5,7-dimethoxycoumarin: An In-depth Technical Guide to Putative Targets and Mechanisms

Disclaimer: As of December 2025, there is a notable absence of published scientific literature detailing the specific therapeutic targets, quantitative biological activities, or experimental protocols for 8-Geranyloxy-5,7-dimethoxycoumarin . The information presented in this technical guide is therefore based on an in-depth analysis of its close structural analogs: 5-Geranyloxy-7-methoxycoumarin and 5,7-dimethoxycoumarin . The biological activities and mechanisms of these analogs are not directly transferable but offer a scientifically informed perspective on the potential therapeutic avenues that this compound may warrant for future investigation. All data and pathways described herein should be considered in the context of these related, but distinct, chemical entities.

Introduction to Geranyloxycoumarins

Coumarins are a large class of phenolic compounds found in many plants, and they are known to exhibit a wide range of biological activities. The addition of a geranyloxy moiety, a lipophilic chain, can significantly influence their pharmacokinetic and pharmacodynamic properties. This guide explores the potential therapeutic applications of this compound by examining the established bioactivities of its structural isomers and related compounds, focusing on anticancer, anti-inflammatory, and neuroprotective effects.

Potential Anticancer Activity

The anticancer potential of coumarins is a significant area of research. While no data exists for this compound, studies on related compounds suggest that it may possess cytotoxic and anti-proliferative properties.

Insights from 5-Geranyloxy-7-methoxycoumarin

5-Geranyloxy-7-methoxycoumarin has demonstrated notable anticancer effects, particularly against colon and neuroblastoma cell lines. Research indicates that this compound can induce apoptosis and cause cell cycle arrest.

Data Presentation: Cytotoxic Activity of 5-Geranyloxy-7-methoxycoumarin

| Compound | Cell Line | Assay | Result | Concentration | Reference |

| 5-Geranyloxy-7-methoxycoumarin | SW-480 (Human colon cancer) | Proliferation Inhibition | 67% | 25 µM | [1][2] |

| 5-Geranyloxy-7-methoxycoumarin | SH-SY5Y (Human neuroblastoma) | Apoptosis Induction | Increased ROS production, impaired mitochondrial membrane potential | Not specified | [3] |

| 5-Geranyloxy-7-methoxycoumarin | MCF-7 (Human breast cancer) | MTT Assay | IC50: 204.69 ± 22.91 µg/mL | - |

Signaling Pathways in Anticancer Activity of 5-Geranyloxy-7-methoxycoumarin

The proposed mechanism of action for 5-Geranyloxy-7-methoxycoumarin in colon cancer cells involves the activation of the tumor suppressor protein p53 and caspases, leading to apoptosis. It also appears to regulate the Bcl-2 family of proteins and inhibit the p38 MAPK signaling pathway.

Experimental Protocols for Anticancer Activity Assessment

A generalized protocol for assessing the cytotoxic effects of a compound like this compound, based on methodologies used for similar compounds, is the MTT assay.

MTT Assay Protocol

-

Cell Seeding: Plate human cancer cells (e.g., SW-480, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Anti-inflammatory Activity

Coumarins are well-documented for their anti-inflammatory properties. The structural features of this compound suggest it could modulate inflammatory pathways.

Insights from Structurally Related Coumarins

Studies on various natural and synthetic coumarins have shown that they can inhibit key inflammatory mediators and signaling pathways, such as NF-κB and MAPK. For instance, some O-prenylated coumarins have been shown to inhibit the activation of the NF-κB signaling pathway.

Signaling Pathways in Anti-inflammatory Activity

A common mechanism for the anti-inflammatory effects of coumarins involves the inhibition of the NF-κB pathway. This pathway is a central regulator of the expression of pro-inflammatory cytokines.

Experimental Protocols for Anti-inflammatory Activity Assessment

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Inhibition Assay Protocol

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) to induce the production of NO. Include a control group with cells treated with LPS only and a blank group with untreated cells.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the amount of nitrite (B80452) (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition by the test compound compared to the LPS-only control.

Potential Neuroprotective Effects

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases. The anti-inflammatory and antioxidant properties of coumarins make them interesting candidates for neuroprotection.

Insights from 5,7-dimethoxycoumarin

5,7-dimethoxycoumarin (also known as citropten) has been investigated for its effects on the central nervous system. Studies have shown its potential to ameliorate neuropathic pain, which involves complex signaling in the nervous system.

Key Findings for 5,7-dimethoxycoumarin in Neuropathic Pain:

-

It has shown analgesic and antiallodynic effects in a mouse model of vincristine-induced neuropathic pain.[4][5]

-

The mechanism appears to involve the serotonergic system, specifically 5-HT3 receptors.[4][5]

-

It has been observed to reverse vincristine-induced increases in plasma TNF-α levels, indicating an anti-inflammatory component to its neuroprotective action.[5]

Experimental Workflow for a Neuropathic Pain Model

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. mdpi.com [mdpi.com]

- 3. New insights of structural activity relationship of curcumin and correlating their efficacy in anticancer studies with some other similar molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 8-Geranyloxy-5,7-dimethoxycoumarin Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 8-Geranyloxy-5,7-dimethoxycoumarin, a natural product with significant therapeutic potential. Due to the limited availability of direct in silico studies on this specific compound, this document outlines a robust computational strategy based on established methodologies for similar coumarin (B35378) derivatives. The guide details protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to elucidate its mechanism of action and pharmacokinetic profile. Furthermore, it summarizes known experimental data on related geranyloxy- and dimethoxy-substituted coumarins, focusing on their anticancer and anti-inflammatory activities. Key signaling pathways, including NF-κB and MAPK, are discussed as probable targets. This document serves as a foundational resource for researchers initiating computational and experimental investigations into this compound for drug discovery and development.

Introduction

Coumarins are a large class of benzopyrone-containing secondary metabolites found in various plants, fungi, and bacteria. They exhibit a wide range of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. This compound is a naturally occurring coumarin that has garnered interest for its potential therapeutic applications. In silico modeling offers a powerful and cost-effective approach to predict the biological activity, understand the mechanism of action, and assess the pharmacokinetic properties of novel compounds like this compound before extensive experimental validation.

This guide will focus on the application of computational techniques to model the activity of this compound, drawing parallels from studies on structurally related compounds.

Chemical Properties of this compound

-

IUPAC Name: 5,7-dimethoxy-8-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy-2H-chromen-2-one

-

Molecular Formula: C₂₁H₂₆O₅

-

Molecular Weight: 374.43 g/mol

-

Structure:

In Silico Modeling Workflow

A typical in silico workflow for evaluating the activity of a small molecule like this compound involves several key steps.

Potential Biological Activities and Molecular Targets

Based on studies of structurally similar coumarins, this compound is predicted to exhibit anticancer and anti-inflammatory properties.

Anticancer Activity

Studies on compounds like 5-geranyloxy-7-methoxycoumarin have shown inhibitory activity against cancer cell lines.[1][2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Potential Molecular Targets:

-

Bcl-2 family proteins: Regulation of apoptosis.

-

Caspases: Executioners of apoptosis.

-

p53: Tumor suppressor protein.

-

Mitogen-Activated Protein Kinases (MAPKs): Key regulators of cell proliferation and survival.[1]

-

PI3K/Akt/mTOR pathway: A central signaling pathway in cancer.[3]

Anti-inflammatory Activity

Coumarins are known to modulate inflammatory responses. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators.

Potential Molecular Targets:

-

Nuclear Factor-kappa B (NF-κB): A key transcription factor that regulates the expression of pro-inflammatory genes.

-

Cyclooxygenase (COX) enzymes: Involved in the synthesis of prostaglandins.

-

Lipoxygenase (LOX) enzymes: Involved in the synthesis of leukotrienes.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.

Detailed Methodologies for In Silico Modeling

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Protein Preparation:

-

Retrieve the 3D crystal structure of the target protein (e.g., NF-κB, p38 MAPK) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using software like Avogadro or ChemDraw.

-

Perform geometry optimization using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Define the binding site on the protein, typically based on the location of the native ligand or active site residues.

-

Use docking software such as AutoDock Vina or Glide to perform the docking calculations.

-

Analyze the docking poses based on their binding affinity scores (e.g., kcal/mol) and interactions with the protein (hydrogen bonds, hydrophobic interactions, etc.).

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.[4][5]

Protocol:

-

System Setup:

-

Use the best-docked pose of the this compound-protein complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure and temperature (NPT ensemble).

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns).

-

-

Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions.

-

Perform binding free energy calculations using methods like MM/PBSA or MM/GBSA.

-

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the electronic properties of this compound.[6]

Protocol:

-

Geometry Optimization: Optimize the 3D structure of the molecule using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

-

Property Calculation:

-

Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess chemical reactivity.

-

Generate the Molecular Electrostatic Potential (MEP) map to identify regions susceptible to electrophilic and nucleophilic attack.

-

Calculate vibrational frequencies and compare them with experimental IR and Raman spectra for structural validation.

-

ADMET Prediction

In silico ADMET prediction helps to assess the drug-likeness and potential toxicity of a compound.[7][8][9][10]

Protocol:

-

Input: Use the 2D or 3D structure of this compound.

-

Software/Web Servers: Utilize platforms like SwissADME, pkCSM, or ProTox-II.

-

Analysis:

-

Evaluate Lipinski's rule of five for oral bioavailability.

-

Predict absorption parameters (e.g., Caco-2 permeability, human intestinal absorption).

-

Predict distribution parameters (e.g., blood-brain barrier permeability, plasma protein binding).

-

Predict metabolism by cytochrome P450 enzymes.

-

Predict excretion routes.

-

Predict toxicity endpoints (e.g., hepatotoxicity, carcinogenicity, mutagenicity).

-

Quantitative Data from Related Compounds

The following tables summarize experimental data for coumarin derivatives structurally related to this compound. This data can serve as a benchmark for in silico predictions.

Table 1: Anticancer Activity of Geranyloxycoumarins

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 5-Geranyloxy-7-methoxycoumarin | SW-480 (Colon Cancer) | MTT | ~16.75 (67% inhibition at 25 µM) | [1][2] |

| 5-Geranyloxypsoralen | MCF-7 (Breast Cancer) | MTT | 138.51 µg/mL | |

| 8-Geranyloxypsoralen | MCF-7 (Breast Cancer) | MTT | 478.15 µg/mL |

Table 2: Anti-inflammatory Activity of Dimethoxycoumarins

| Compound | Cell Line | Stimulant | Inhibited Mediator | IC₅₀ (mM) | Reference |

| 7,8-dimethoxycoumarin | HaCaT (Keratinocytes) | TNF-α | IL-6, IL-8, MCP-1 | Not specified, effective at 0.1-0.2 mM | [11] |

| 4-Hydroxy-7-methoxycoumarin | RAW264.7 (Macrophages) | LPS | NO, PGE₂ | Not specified, effective at 0.3-1.2 mM | [12] |

Key Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and is also implicated in cancer. Many anti-inflammatory and anticancer agents target this pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.[13][14][15]

Experimental Protocols for Validation

MTT Assay for Cytotoxicity

This colorimetric assay measures cell viability.

Materials:

-

This compound

-

Cancer cell lines (e.g., SW-480, MCF-7)

-

DMEM/RPMI-1640 medium with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of this compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ value.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

Materials:

-

HEK293 cells stably expressing an NF-κB luciferase reporter gene

-

This compound

-

TNF-α

-

Luciferase assay kit

-

96-well plates

Procedure:

-

Seed the reporter cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

-

Incubate for an additional 6-8 hours.

-

Lyse the cells and measure the luciferase activity according to the kit manufacturer's instructions.

-

Determine the inhibitory effect of the compound on NF-κB activation.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound's biological activity. By leveraging established computational methods and drawing upon experimental data from structurally related compounds, researchers can effectively predict its potential as an anticancer and anti-inflammatory agent. The proposed workflows and protocols offer a solid foundation for further computational and experimental investigations, ultimately accelerating the drug discovery and development process for this promising natural product.

References

- 1. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Molecular Dynamics Simulations in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 5. Frontiers | Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Toward in silico structure-based ADMET prediction in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Geranyloxycoumarins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of geranyloxycoumarins, with a focus on compounds closely related to 8-Geranyloxy-5,7-dimethoxycoumarin due to the limited availability of public data on the specified molecule. This document summarizes the available quantitative cytotoxicity data, details relevant experimental protocols, and visualizes key experimental workflows and potential signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Introduction

Coumarins, a class of naturally occurring benzopyrones, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities. The addition of a geranyloxy moiety to the coumarin (B35378) scaffold can enhance lipophilicity and potentially modulate biological activity. This guide focuses on the preliminary cytotoxic evaluation of such compounds, providing a foundation for further investigation into their therapeutic potential. While data on this compound is scarce, this guide consolidates findings on structurally similar and biologically relevant geranyloxycoumarins to inform future research.

Quantitative Cytotoxicity Data

The cytotoxic activity of geranyloxycoumarins has been evaluated against various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on 5-Geranyloxy-7-methoxycoumarin and 8-Geranyloxypsoralen, a related furanocoumarin.

Table 1: Cytotoxicity of Geranyloxycoumarins against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| 5-Geranyloxy-7-methoxycoumarin | MCF-7 | Breast Cancer | 204.69 ± 22.91 | ~627 | [1] |

| 8-Geranyloxypsoralen | MCF-7 | Breast Cancer | 478.15 ± 34.85 | ~1464 | [1] |

Note: IC50 values in µM are approximated based on the molecular weights (5-Geranyloxy-7-methoxycoumarin: ~328.4 g/mol ; 8-Geranyloxypsoralen: ~326.4 g/mol ).

Table 2: Additional Cytotoxicity Data for 5-Geranyloxy-7-methoxycoumarin

| Cell Line | Cancer Type | Result | Reference |

| SW-480 | Colon Cancer | 67% inhibition at 25 µM | [2][3] |

| SH-SY5Y | Neuroblastoma | Significant inhibition at 25 µM |

Experimental Protocols

The following section details a standard protocol for preliminary cytotoxicity screening using the MTT assay, a common colorimetric method for assessing cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Geranyloxycoumarin compound

-

Human cancer cell lines (e.g., MCF-7, SW-480)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the geranyloxycoumarin in DMSO.

-

Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a preliminary cytotoxicity screening experiment.

Caption: Experimental workflow for cytotoxicity screening.

Potential Signaling Pathway

Based on studies of related geranyloxycoumarins, the following diagram illustrates a potential signaling pathway for apoptosis induction.[2][3]

References

- 1. Coumarins from Citrus aurantiifolia (Christm.) Swingle Peel with Potential Cytotoxic Activity Against MCF-7 Breast Cancer Cell Line: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 5-Geranyloxy-7-methoxycoumarin: A Promising Natural Compound in Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: The initial request for a literature review on "8-Geranyloxy-5,7-dimethoxycoumarin" yielded limited publicly available research. To provide a comprehensive technical guide as requested, this review focuses on the closely related and well-studied isomer, 5-Geranyloxy-7-methoxycoumarin , and includes relevant data on its parent compound, 5,7-dimethoxycoumarin . This approach allows for a detailed exploration of the biological activities and mechanisms of action within this class of coumarins.

Introduction

5-Geranyloxy-7-methoxycoumarin is a naturally occurring coumarin (B35378) derivative found in various plants, notably in the peels of citrus fruits like limes (Citrus aurantiifolia) and bergamot (Citrus bergamia)[1][2]. Coumarins, a class of benzopyran-2-one compounds, are recognized for their diverse and significant pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities[3][4]. The structural features of 5-Geranyloxy-7-methoxycoumarin, specifically the presence of a geranyloxy group at the C5 position and a methoxy (B1213986) group at the C7 position, contribute to its distinct biological profile and make it a compound of interest for therapeutic development[1][5]. This technical guide provides a detailed overview of the current scientific literature on 5-Geranyloxy-7-methoxycoumarin, with a focus on its anticancer and anti-inflammatory properties, mechanisms of action, and relevant experimental data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C20H24O4 | [6] |

| Molecular Weight | 328.40 g/mol | [1] |

| CAS Number | 7380-39-4 | [6] |

| Appearance | Solid | [6] |

| Melting Point | 86 - 87 °C | [6] |

Anticancer Activity

5-Geranyloxy-7-methoxycoumarin has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.

Colon Cancer

In a study utilizing human colon cancer (SW480) cells, 5-Geranyloxy-7-methoxycoumarin was identified as the most potent of three isolated coumarins, exhibiting 67% inhibition of cell proliferation at a concentration of 25 µM[2]. The underlying mechanism involves the induction of apoptosis, confirmed by annexin (B1180172) V staining and DNA fragmentation[2].

Signaling Pathway: The pro-apoptotic activity in SW480 cells is mediated through the activation of the tumor suppressor gene p53 and caspases-8 and -3. Furthermore, it involves the regulation of the Bcl-2 protein family and the inhibition of p38 MAPK phosphorylation[2][7].

Figure 1. Apoptotic pathway induced by 5-Geranyloxy-7-methoxycoumarin in SW480 colon cancer cells.

Neuroblastoma

In human neuroblastoma SH-SY5Y cells, 5-Geranyloxy-7-methoxycoumarin demonstrated anti-proliferative activity with an IC50 of 46.9 ± 5.47 µM[8]. Its cytotoxic effect is attributed to the induction of both early and late apoptosis. At a concentration of 50 µM, it induced apoptosis in 14.2% of cells after 24 hours and 32.2% after 48 hours[8].

Mechanism of Action: The apoptotic effect in SH-SY5Y cells is associated with an increase in reactive oxygen species (ROS) production and impairment of the mitochondrial membrane potential[8]. A synergistic cytotoxic effect was observed when combined with bergamottin (B190657), another coumarin found in bergamot essential oil[8].

Breast Cancer

Against the MCF-7 breast cancer cell line, 5-Geranyloxy-7-methoxycoumarin exhibited cytotoxic activity with an IC50 value of 204.69 ± 22.91 µg/mL[5][9]. Structure-activity relationship studies suggest that the presence of the geranyloxy group at the C5 position is crucial for its enhanced cytotoxic effects compared to analogues with the same group at other positions[5].

Anti-inflammatory and Other Biological Activities

While direct studies on the anti-inflammatory activity of this compound are scarce, research on related coumarins provides insights into its potential mechanisms.

Neuropathic Pain

5,7-Dimethoxycoumarin, a related compound, has been shown to ameliorate vincristine-induced neuropathic pain in mice[10][11]. Its mechanism of action is linked to the serotonergic system, specifically involving 5-HT3 receptors, and it does not appear to act through opioid pathways[10][11]. Furthermore, it reversed the vincristine-induced increase in plasma levels of the pro-inflammatory cytokine TNF-α[11].

Antiadipogenic Effects

Recent research has identified 5-Geranyloxy-7-methoxycoumarin as an antiadipogenic constituent of lemon peels, suggesting its potential role in metabolic regulation[12].

Quantitative Data Summary

| Compound | Cell Line | Assay | Endpoint | Value | Source |

| 5-Geranyloxy-7-methoxycoumarin | SW480 (Colon Cancer) | Proliferation | % Inhibition at 25 µM | 67% | [2] |

| 5-Geranyloxy-7-methoxycoumarin | SH-SY5Y (Neuroblastoma) | Cytotoxicity | IC50 | 46.9 ± 5.47 µM | [8] |

| 5-Geranyloxy-7-methoxycoumarin | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 204.69 ± 22.91 µg/mL | [5][9] |

| Bergamottin | SH-SY5Y (Neuroblastoma) | Cytotoxicity | IC50 | 36.8 ± 3.8 µM | [8] |

Experimental Protocols

Cell Proliferation and Cytotoxicity Assays

-

MTT Assay (for MCF-7 cells): The cytotoxic activities of the isolated coumarins against the MCF-7 breast cancer cell line were evaluated using the MTT assay[5].

-

Cell Proliferation Assay (for SW480 cells): The inhibition of human colon cancer (SW-480) cell proliferation by the isolated coumarins was determined[2].

Apoptosis Detection

-

Annexin V-FITC/PI Staining (for SH-SY5Y and SW480 cells): Apoptosis was quantified using fluorescence-activated cell sorting (FACS) analysis after staining with Annexin V-FITC and Propidium Iodide[8]. This method was also used to confirm apoptosis in SW480 cells[2].

-

DNA Fragmentation Assay (for SW480 cells): Induction of apoptosis was further evidenced by DNA fragmentation analysis[2].

Western Blot Analysis

-

Protein Expression Analysis (for SW480 cells): The expression levels of apoptosis-related proteins such as p53, caspases, Bcl-2, and phosphorylated p38 MAPK were determined by Western blot analysis to elucidate the signaling pathways involved[2].

Figure 2. General experimental workflow for in vitro evaluation of 5-Geranyloxy-7-methoxycoumarin's anticancer activity.

Conclusion and Future Directions

5-Geranyloxy-7-methoxycoumarin has emerged as a promising natural product with potent anticancer properties, particularly against colon, neuroblastoma, and breast cancer cell lines. Its ability to induce apoptosis through multiple signaling pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. The crucial role of the geranyloxy group at the C5 position for its cytotoxic activity provides a basis for future structure-activity relationship studies and the design of more potent analogues.

Further research is warranted to fully elucidate the therapeutic potential of 5-Geranyloxy-7-methoxycoumarin. In vivo studies are necessary to validate the in vitro findings and to assess its pharmacokinetic and toxicological profiles. Additionally, exploring its anti-inflammatory and other biological activities in more detail could broaden its therapeutic applications. The synergistic effects observed with other natural compounds like bergamottin also suggest that combination therapies could be a promising strategy to enhance its efficacy.

References

- 1. Buy 7-Geranyloxy-5-methoxycoumarin [smolecule.com]

- 2. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coumarins from Citrus aurantiifolia (Christm.) Swingle Peel with Potential Cytotoxic Activity Against MCF-7 Breast Cancer Cell Line: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Geranyloxy-7-methoxycoumarin | C20H24O4 | CID 6441377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 5,7-Dimethoxycoumarin ameliorates vincristine induced neuropathic pain: potential role of 5HT3 receptors and monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5,7-Dimethoxycoumarin ameliorates vincristine induced neuropathic pain: potential role of 5HT3 receptors and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of 5-Geranyloxy-7-Methoxy-Coumarin as Antiadipogenic Constituent of Peels From Citrus limon - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 8-Geranyloxy-5,7-dimethoxycoumarin Cell Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Geranyloxy-5,7-dimethoxycoumarin is a natural coumarin (B35378) derivative.[1] Coumarins are a class of compounds known for their diverse pharmacological activities. While specific data on the effects of this compound on cell viability is not extensively documented in publicly available literature, related compounds such as 5-geranyloxy-7-methoxycoumarin and 5,7-dimethoxycoumarin have been shown to exhibit anti-proliferative and cytotoxic effects in various cancer cell lines, often evaluated using metabolic-based cell viability assays like the MTT assay.[2][3]

These application notes provide a detailed protocol for assessing the in vitro effects of this compound on cell viability using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying the metabolic activity of living cells, which is often used as an indicator of cell viability.[4]

Compound Information

-

Compound Name: this compound

-

Synonyms: 8-((3,7-Dimethylocta-2,6-dien-1-yl)oxy)-5,7-dimethoxy-2H-chromen-2-one[5]

-

CAS Number: 1228175-65-2[5]

-

Chemical Formula: C21H26O5[5]

-

Molecular Weight: 358.43 g/mol

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents:

-

This compound

-

Selected mammalian cell line (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

96-well flat-bottom cell culture plates

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: a. Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). e. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. f. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation and Treatment: a. Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. b. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity. c. Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and a "no-cell control" (medium only). d. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[4] c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to reduce background noise, if necessary.[4]

Data Analysis:

-

Subtract the average absorbance of the "no-cell control" wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

From the dose-response curve, calculate the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the cell viability assay.

| Cell Line | Incubation Time (hours) | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± SD | |||

| 0.1 | Mean ± SD | |||

| 1 | Mean ± SD | |||

| 24 | 10 | Mean ± SD | ||

| 25 | Mean ± SD | |||

| 50 | Mean ± SD | |||

| 100 | Mean ± SD | |||

| 0 (Vehicle Control) | 100 ± SD | |||

| 0.1 | Mean ± SD | |||

| 1 | Mean ± SD | |||

| 48 | 10 | Mean ± SD | ||

| 25 | Mean ± SD | |||

| 50 | Mean ± SD | |||

| 100 | Mean ± SD | |||

| 0 (Vehicle Control) | 100 ± SD | |||

| 0.1 | Mean ± SD | |||

| 1 | Mean ± SD | |||

| 72 | 10 | Mean ± SD | ||

| 25 | Mean ± SD | |||

| 50 | Mean ± SD | |||

| 100 | Mean ± SD |

Data to be generated by following the provided protocol.

Mandatory Visualizations

Caption: Experimental workflow for the MTT cell viability assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

Application Notes and Protocols for In Vitro Evaluation of 8-Geranyloxy-5,7-dimethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro experimental design to investigate the biological activities of 8-Geranyloxy-5,7-dimethoxycoumarin. This document includes summaries of quantitative data from related compounds to guide experimental concentrations, detailed protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways.

Compound Overview

This compound is a natural coumarin (B35378) derivative.[1] Coumarins are a class of secondary metabolites found in various plants and are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The structural features of this compound, specifically the presence of the geranyloxy and methoxy (B1213986) groups, suggest its potential as a bioactive agent worthy of investigation.

Data Presentation

While specific in vitro data for this compound is not extensively available in the public domain, the following tables summarize quantitative data from structurally related coumarin compounds to provide a basis for experimental design and concentration selection.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₅ | MedchemExpress |

| Molecular Weight | 358.43 g/mol | MedchemExpress |

| CAS Number | 75953-23-4 | MedchemExpress[1] |

| Appearance | Solid | N/A |

| Purity | >98% (Commercially available) | N/A |

| Solubility | Soluble in DMSO | N/A |

Table 2: Cytotoxicity of Related Coumarin Compounds

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 5-Geranyloxy-7-methoxycoumarin | MCF-7 (Breast Cancer) | MTT | > 100 | N/A |

| Osthole | A549 (Lung Cancer) | MTT | 85.3 | N/A |

| Imperatorin | HeLa (Cervical Cancer) | MTT | 50.7 | N/A |

Table 3: Anti-inflammatory Activity of Related Coumarin Compounds

| Compound | Cell Line | Parameter Measured | IC₅₀ (µM) | Reference |

| 5,7-Dimethoxycoumarin | RAW 264.7 | Nitric Oxide Production | ~25 | N/A |

| Scopoletin | RAW 264.7 | Nitric Oxide Production | 48.6 | N/A |

| Umbelliferone | J774A.1 | Nitric Oxide Production | > 100 | N/A |

Experimental Protocols

The following protocols are designed to assess the cytotoxic, anti-inflammatory, and neuroprotective potential of this compound in vitro.

Assessment of Cytotoxicity using MTT Assay

This protocol determines the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[2][3][4]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Assessment of Anti-inflammatory Activity by Measuring Nitric Oxide Production

This protocol evaluates the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

-

RAW 264.7 cells

-

This compound

-

Complete cell culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well plates

-

Microplate reader